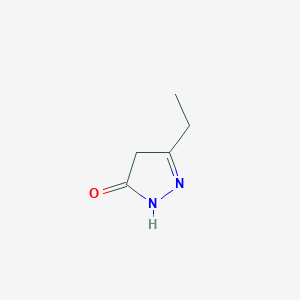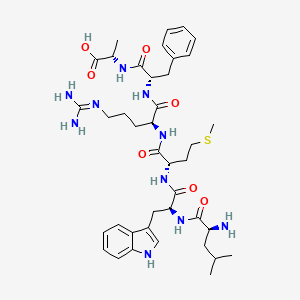
3,4-Methylenedioxyphenethyl bromide
Descripción general
Descripción
3,4-Methylenedioxyphenethyl bromide is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fumigation and Pest Control
3,4-Methylenedioxyphenethyl bromide has been used extensively as a fumigant for both pre-plant and post-harvest pest and pathogen control. The substance is particularly effective in controlling a broad spectrum of pests in various agricultural settings, including strawberry, pepper, tomato, and ornamental flower cropping systems. Despite its effectiveness, the use of methyl bromide, which is a key component in this compound, has been restricted due to its harmful effects on the ozone layer (Schneider, Rosskopf, Leesch, Chellemi, Bull, & Mazzola, 2003).
Synthesis Applications
This compound is used in chemical synthesis, specifically in the preparation of various phenethylamine compounds. A study demonstrated a novel method for synthesizing 3,4-methylenedioxy phenethylamine, starting from 3,4-methylenedioxy aniline, using the intermediate 3,4-methylenedioxy bromobenzene. This method involved several reactions including Sandmeyer reaction, Grignard reaction, esterification, and Gabriel reaction, showing its versatile application in synthetic chemistry (Yuan-bin, 2007).
Environmental Impact and Alternatives
Research has also been conducted on the environmental impact of methyl bromide and the development of alternative substances. Studies have focused on the capture and degradation of methyl bromide to mitigate its negative impact on the atmosphere, exploring techniques such as using granular activated carbon (GAC) for CH3Br capture and thiosulfate for its destruction (Yang, Li, Walse, & Mitch, 2015). Additionally, alternatives to methyl bromide treatments for stored-product and quarantine insects have been investigated, including physical control methods and fumigant replacements like phosphine and sulfuryl fluoride (Fields & White, 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
3,4-Methylenedioxyphenethyl bromide, also known as 5-(2-bromoethyl)-1,3-benzodioxole, is a substituted phenethylamine . The primary targets of phenethylamines are typically monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in regulating mood, attention, and body temperature .
Mode of Action
The compound interacts with its targets by mimicking the structure of these neurotransmitters, allowing it to bind to their receptors and influence neural signaling .
Biochemical Pathways
The affected pathways are likely those involved in monoamine neurotransmission. This can lead to downstream effects such as altered synaptic plasticity, changes in mood and cognition, and potentially psychoactive effects . .
Pharmacokinetics
Phenethylamines are generally known to undergo extensive first-pass metabolism, primarily by the enzyme monoamine oxidase . This can significantly impact the compound’s bioavailability.
Result of Action
Given its structural similarity to other phenethylamines, it may have psychoactive properties . It’s important to note that these effects can vary greatly depending on dosage and individual physiological differences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of monoamine oxidase inhibitors can potentially enhance the compound’s activity by preventing its breakdown . .
Propiedades
IUPAC Name |
5-(2-bromoethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCARPEUWUWIJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480463 | |
| Record name | 3,4-Methylenedioxyphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57587-02-7 | |
| Record name | 3,4-Methylenedioxyphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)
